![molecular formula C27H25FN6O5S B2827869 N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide CAS No. 391943-21-8](/img/structure/B2827869.png)
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide
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Overview
Description
This compound is a complex organic molecule with several functional groups, including an ethoxyanilino group, a sulfanyl group, a triazol group, and a nitrobenzamide group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The triazol ring, for example, would introduce a degree of rigidity into the structure, while the ethoxyanilino and nitrobenzamide groups could potentially form hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the ethoxy group could potentially increase its solubility in organic solvents .Scientific Research Applications
PET Imaging Probes for Alzheimer's Disease
One significant application of derivatives similar to the mentioned compound is in the development of positron emission tomography (PET) imaging probes. For instance, radiofluoro-pegylated phenylbenzoxazole derivatives have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These compounds displayed high affinity for Aβ(1-42) aggregates and showed promise as useful PET agents for detecting Aβ plaques in the living human brain (Cui et al., 2012).
Molecular Interactions and Structural Analysis
Research on triazole derivatives that include an α-ketoester functionality has shed light on molecular interactions, such as π-hole tetrel bonding, which are crucial for understanding the chemical behavior and potential applications of these compounds. Through Hirshfeld surface analysis and DFT calculations, insights into nucleophilic/electrophilic interactions and their influence on molecular structure and bonding have been gained (Ahmed et al., 2020).
Herbicidal Activities
Novel triazolinone derivatives have been designed and synthesized, showing significant herbicidal activities. These compounds act as inhibitors of protoporphyrinogen oxidase, an important target for herbicides. This highlights the agricultural application of such compounds in controlling broadleaf weeds in rice fields (Luo et al., 2008).
Antimicrobial Activity
Compounds bearing the triazole moiety have been synthesized and evaluated for their antimicrobial properties. For example, fluorobenzamides containing thiazole and thiazolidine showed promising antimicrobial activity against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Desai et al., 2013).
Analytical and Synthetic Chemistry
The compound and its derivatives are also valuable in synthetic chemistry, serving as intermediates for various chemical syntheses. For instance, catalyst- and solvent-free synthesis techniques have been developed for benzamide derivatives, contributing to greener and more efficient synthetic pathways (Moreno-Fuquen et al., 2019).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN6O5S/c1-3-39-21-13-9-19(10-14-21)30-25(35)16-40-27-32-31-24(33(27)20-11-7-18(28)8-12-20)15-29-26(36)22-5-4-6-23(17(22)2)34(37)38/h4-14H,3,15-16H2,1-2H3,(H,29,36)(H,30,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYUAGSUXLLNBGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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